2,4-Difluoro-5-methylbenzoyl chloride
Description
Significance of Substituted Benzoyl Chlorides as Synthetic Intermediates
Substituted benzoyl chlorides are activated derivatives of benzoic acids, which allows them to readily participate in a variety of chemical transformations. researchgate.net Their primary role is as acylating agents, facilitating the introduction of a substituted benzoyl group into a wide range of molecules. This is a fundamental process in the synthesis of esters, amides, and ketones. The presence of different substituents on the aromatic ring can modulate the electrophilicity of the acyl carbon, thereby fine-tuning the reactivity of the benzoyl chloride. This controlled reactivity is crucial for achieving high yields and selectivity in complex synthetic pathways. These compounds are widely used as intermediates in the production of dyes, pharmaceuticals, and plant protection agents. researchgate.net
Overview of Fluorinated and Alkylated Aromatic Scaffolds in Modern Organic Synthesis
The incorporation of fluorine atoms and alkyl groups into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties, metabolic stability, and bioavailability of a molecule. The introduction of fluorine can lead to enhanced binding affinity with biological targets and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
Similarly, the addition of a methyl group can influence a molecule's lipophilicity and steric profile, which can also impact its biological activity and physical properties. The combination of both fluoro and methyl substituents on an aromatic ring, as seen in 2,4-Difluoro-5-methylbenzoyl chloride, offers a powerful tool for medicinal chemists to systematically modify and optimize lead compounds.
Research Objectives and Scope of Investigation for this compound
The primary research interest in this compound lies in its potential as a precursor for novel, highly functionalized aromatic compounds. The specific arrangement of the two fluorine atoms and the methyl group on the benzoyl chloride ring provides a unique electronic and steric environment that can be exploited in various chemical reactions.
The scope of investigation for this compound includes the development of efficient synthetic routes to access it and the exploration of its reactivity with a diverse range of nucleophiles. A key objective is to utilize this building block in the synthesis of new chemical entities with potential applications in pharmacology and materials science. While detailed research findings on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary research and development.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1263376-87-9 |
| Molecular Formula | C₈H₅ClF₂O |
| Purity | 95% |
This data is based on information from chemical suppliers and may not have been independently verified in peer-reviewed literature.
Synthesis and Reactions of Structurally Similar Compounds
The synthesis of substituted benzoyl chlorides typically involves the reaction of the corresponding benzoic acid with a chlorinating agent. For example, 2,5-Difluoro-4-methylbenzoyl chloride is synthesized by treating 2,5-difluoro-4-methyl-benzoic acid with thionyl chloride. chemicalbook.com A similar approach could likely be used for the synthesis of this compound from 2,4-difluoro-5-methylbenzoic acid.
The reactivity of benzoyl chlorides is characterized by nucleophilic acyl substitution. They react with a wide range of nucleophiles, such as alcohols to form esters, and amines to form amides. The presence of the fluorine and methyl groups on the aromatic ring of this compound is expected to influence the rate and regioselectivity of these reactions.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)7(11)3-6(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEVVBXIGDZISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Difluoro 5 Methylbenzoyl Chloride and Its Structural Analogues
Precursor Synthesis and Functional Group Introduction Strategies
The foundation of synthesizing 2,4-difluoro-5-methylbenzoyl chloride lies in the meticulous construction of its precursor, 2,4-difluoro-5-methylbenzoic acid. This process hinges on the regioselective introduction of fluorine and methyl groups onto a benzene (B151609) ring, followed by the conversion of a methyl group to a carboxylic acid and subsequent chlorination.
Regioselective Fluorination and Methylation of Benzoic Acid Derivatives
The precise placement of fluorine and methyl groups on the aromatic ring is critical and is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents play a pivotal role in determining the final substitution pattern.
One plausible synthetic route begins with the commercially available 2,4-difluorotoluene (B1202308). The two fluorine atoms are ortho and para directing, while the methyl group is also ortho and para directing. To introduce a substituent at the 5-position, a halogenation reaction, such as bromination, can be employed. The bromine atom is directed to the position that is ortho to the methyl group and meta to the two fluorine atoms, resulting in 5-bromo-2,4-difluorotoluene.
Alternatively, Friedel-Crafts methylation can be utilized on a difluorinated benzoic acid derivative, though this can sometimes lead to a mixture of isomers and may require specific catalysts to achieve high regioselectivity. The reaction of an alkyl halide with a Lewis acid, such as aluminum chloride, generates a carbocation that then attacks the aromatic ring. The position of methylation is influenced by the existing substituents.
| Starting Material | Reagents | Product | Key Consideration |
| 2,4-Difluorotoluene | Br2, FeBr3 | 5-Bromo-2,4-difluorotoluene | Regioselectivity guided by existing substituents. |
| Difluorobenzoic Acid | CH3Cl, AlCl3 | Methylated difluorobenzoic acid | Potential for isomeric mixtures. |
Acyl Chlorination Techniques Utilizing Thionyl Chloride and Other Chlorinating Reagents
The conversion of the carboxylic acid group of 2,4-difluoro-5-methylbenzoic acid to an acyl chloride is a standard and crucial step. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficiency and the convenient removal of byproducts. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion.
The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Other chlorinating agents such as oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) can also be employed. Oxalyl chloride is often preferred for its milder reaction conditions, while PCl₅ is a more aggressive reagent.
| Chlorinating Reagent | Byproducts | Advantages |
| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Byproducts are easily removed. |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder conditions, good for sensitive substrates. |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Strong reagent, effective for less reactive acids. |
Multi-Step Synthetic Sequences and Intermediate Characterization
The synthesis of this compound is inherently a multi-step process that requires careful planning and execution to ensure high purity and yield of the final product.
Sequential Halogenation and Alkylation Approaches
A viable synthetic pathway for the precursor, 2,4-difluoro-5-methylbenzoic acid, involves a sequence of halogenation and functional group manipulation.
Bromination of 2,4-difluorotoluene: As mentioned, electrophilic bromination of 2,4-difluorotoluene introduces a bromine atom at the 5-position.
Grignard Reaction and Carboxylation: The resulting 5-bromo-2,4-difluorotoluene can be converted to a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then reacted with carbon dioxide (dry ice) followed by an acidic workup to yield 2,4-difluoro-5-methylbenzoic acid.
Another approach involves the oxidation of the methyl group of a suitable precursor. For instance, if 2,4-difluoro-5-methyltoluene is synthesized, its methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Derivatization of Aromatic Carboxylic Acids to Acyl Chlorides
Once 2,4-difluoro-5-methylbenzoic acid is obtained, its conversion to the acyl chloride is a straightforward derivatization. The carboxylic acid is typically refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to ensure complete conversion. The excess thionyl chloride can be removed by distillation, leaving the desired this compound. The purity of the product can be assessed by spectroscopic methods such as NMR and IR.
Intermediate Characterization Data (Reference)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 2,4-Difluoro-5-methylbenzoic acid | ~2.3 (s, 3H, CH₃), ~7.0-8.0 (m, 2H, Ar-H) | ~15 (CH₃), ~110-160 (Ar-C), ~170 (C=O) | ~3000 (O-H), ~1700 (C=O), ~1200-1300 (C-F) |
Catalytic and Mechanistic Considerations in Synthetic Pathways
The efficiency and regioselectivity of the synthetic steps are often dictated by catalytic choices and an understanding of the underlying reaction mechanisms.
In the regioselective fluorination and methylation steps, the directing effects of the substituents are a manifestation of the electronic properties of the aromatic ring. Fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through an inductive effect, but it is also a pi-donor, which directs incoming electrophiles to the ortho and para positions. The methyl group is an activating, ortho-para directing group. The interplay of these effects determines the position of further substitution. Catalysts in Friedel-Crafts reactions, such as Lewis acids, play a crucial role in generating the electrophile.
The mechanism of acyl chlorination with thionyl chloride involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalyst like DMF can accelerate the reaction by forming a more reactive Vilsmeier reagent intermediate.
Role of Catalysts in Promoting Acyl Chlorination Reactions
The conversion of carboxylic acids to acyl chlorides is often slow and requires a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction rate and efficiency can be significantly enhanced by the use of catalysts. Common catalysts for this transformation include tertiary amines like pyridine (B92270) and amides such as N,N-dimethylformamide (DMF). youtube.com
N,N-Dimethylformamide (DMF): DMF is a widely used and highly effective catalyst, particularly in reactions involving thionyl chloride. youtube.com Its catalytic action proceeds through the formation of a reactive intermediate known as the Vilsmeier reagent, specifically dimethylchloromethyleneammonium chloride ([(CH₃)₂N=CHCl]⁺Cl⁻). wikipedia.orgresearchgate.net
The mechanism involves the following steps:
Thionyl chloride reacts with a catalytic amount of DMF to form the Vilsmeier reagent. researchgate.net This iminium salt is a much more powerful electrophile than thionyl chloride itself.
The carboxylic acid (2,4-Difluoro-5-methylbenzoic acid) attacks the electrophilic carbon of the Vilsmeier reagent.
A subsequent rearrangement and elimination sequence releases the final acyl chloride product, sulfur dioxide, and regenerates the DMF catalyst, along with the formation of hydrochloric acid. researchgate.net
This catalytic cycle provides a lower energy pathway for the reaction, allowing it to proceed more rapidly and under milder conditions than the uncatalyzed reaction. youtube.com
Pyridine: Pyridine serves a dual role in acyl chlorination reactions. It can act as a nucleophilic catalyst and as a base to neutralize the hydrochloric acid (HCl) byproduct. stackexchange.comyoutube.com
As a nucleophilic catalyst, pyridine attacks the initially formed intermediate between the carboxylic acid and the chlorinating agent (e.g., thionyl chloride). This forms a highly reactive acylpyridinium ion. This intermediate is then more susceptible to attack by the chloride ion to yield the desired acyl chloride. reddit.com As a base, pyridine effectively scavenges the HCl generated during the reaction, which can be beneficial as HCl can sometimes participate in undesirable side reactions. youtube.comyoutube.com
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. Optimization aims to maximize the conversion of the starting carboxylic acid while minimizing the formation of impurities.
Key Optimization Parameters:
Temperature: The reaction temperature is a critical factor. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions, such as the formation of the corresponding acid anhydride (B1165640). google.com For structurally similar compounds, reactions are often carried out at reflux temperature, for instance, around 78-80°C. uobabylon.edu.iq
Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. Incomplete reactions will leave unreacted carboxylic acid, which can be difficult to separate from the acyl chloride product. Monitoring the reaction's progress, often by observing the cessation of gas evolution (SO₂ and HCl), is crucial. researchgate.net A typical reaction time might be several hours. uobabylon.edu.iq
Reagent Stoichiometry: An excess of the chlorinating agent (e.g., thionyl chloride) is commonly used to ensure the complete conversion of the carboxylic acid. However, a large excess should be avoided as it can lead to side reactions and complicates the purification process. youtube.com After the reaction is complete, the excess, volatile thionyl chloride is typically removed by distillation. google.comlibretexts.org
Catalyst Loading: Only a catalytic amount of DMF or pyridine is required. For DMF, catalyst loading can be in the range of a few mole percent. uobabylon.edu.iq Using excessive amounts of DMF can lead to the formation of byproducts like dimethylcarbamoyl chloride, especially at higher temperatures. acs.org
Solvent: While the reaction can sometimes be run neat in excess thionyl chloride, an inert solvent like toluene (B28343) or dichloromethane (B109758) (DCM) can also be used. stackexchange.comscirp.org The choice of solvent can influence reaction kinetics and facilitate easier workup.
The final product is typically purified by fractional distillation under reduced pressure to separate it from any non-volatile impurities and achieve high purity. google.comlibretexts.org
| Parameter | Typical Condition | Rationale / Impact on Yield & Purity |
|---|---|---|
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient conversion; gaseous byproducts (SO₂, HCl) are easily removed. chemguide.co.uk |
| Catalyst | N,N-Dimethylformamide (DMF) | Increases reaction rate via Vilsmeier reagent formation. researchgate.net |
| Temperature | Reflux (e.g., ~80°C) | Ensures sufficient reaction rate. Must be controlled to prevent anhydride formation. uobabylon.edu.iq |
| Reaction Time | ~5 hours | Allows for complete conversion of the starting carboxylic acid. uobabylon.edu.iq |
| Purification | Fractional Distillation | Removes unreacted starting material and non-volatile impurities. libretexts.org |
Industrial Scale Preparation Considerations and Process Intensification
Translating the synthesis of this compound to an industrial scale introduces challenges related to safety, cost-effectiveness, and environmental impact. Key considerations include managing the exothermic nature of the reaction and handling corrosive reagents and byproducts (SOCl₂, HCl). google.com Thionyl chloride is often favored for large-scale preparations due to its relatively low cost and the convenient removal of its gaseous byproducts. youtube.com
Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processing for this type of synthesis. nih.gov
Benefits of Continuous Flow Synthesis:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which significantly mitigates the risks associated with exothermic reactions and the potential for thermal runaway. nih.gov
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for highly efficient heat exchange, enabling precise temperature control that is difficult to achieve in large batch reactors. This minimizes the formation of temperature-sensitive byproducts. nih.gov
Superior Mixing: Micromixers in flow systems provide rapid and highly efficient mixing of reagents, which can increase reaction rates and improve selectivity compared to the often-heterogeneous environment of a large stirred-tank reactor. nih.gov
Scalability and Automation: Scaling up production in a flow system is often a matter of running the reactor for a longer duration ("scaling out") rather than redesigning a larger and more complex batch reactor. The process is also well-suited for automation, leading to improved consistency and reduced labor costs. nih.gov
By implementing continuous flow processes, manufacturers can achieve a safer, more efficient, and more consistent production of acyl chlorides like this compound. researchgate.net
Characterization Techniques for Synthetic Intermediates and Final Products
Confirming the identity and purity of the synthetic intermediates (e.g., 2,4-Difluoro-5-methylbenzoic acid) and the final product (this compound) is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The conversion of the carboxylic acid to the acyl chloride is easily monitored by this technique.
Carboxylic Acid Intermediate: Shows a very broad absorption band for the O-H stretch (typically ~3300-2500 cm⁻¹) and a sharp C=O (carbonyl) stretch at ~1700-1725 cm⁻¹.
Acyl Chloride Product: The broad O-H band disappears completely. A new, strong C=O stretching band appears at a significantly higher frequency, typically in the range of 1775-1815 cm⁻¹, which is characteristic of acyl chlorides. uobabylon.edu.iqreddit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.
¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the fluorine and carbonyl substituents. The disappearance of the acidic proton signal from the carboxylic acid (~10-13 ppm) is a clear indicator of successful reaction.
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of an acyl chloride is typically found in the 160-180 ppm range. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling). chemicalbook.com
¹⁹F NMR: This technique is particularly useful for fluorinated compounds, providing distinct signals for each of the non-equivalent fluorine atoms, confirming their presence and chemical environment.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For benzoyl chloride derivatives, a common fragmentation pathway is the loss of the chlorine atom to form a stable acylium ion. nih.gov The mass spectrum would show a molecular ion peak corresponding to the mass of this compound, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final product. By using a suitable column and mobile phase, the main product can be separated from any unreacted starting materials or byproducts, and its purity can be quantified. nih.gov
| Technique | Key Feature for this compound |
|---|---|
| IR Spectroscopy | Strong C=O stretch at high wavenumber (~1800 cm⁻¹); absence of broad O-H stretch. uobabylon.edu.iq |
| ¹H NMR | Signals for aromatic and methyl protons; absence of carboxylic acid proton signal. |
| ¹³C NMR | Signal for carbonyl carbon (~160-180 ppm); C-F splitting patterns. chemicalbook.com |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern showing formation of an acylium ion. nih.gov |
| HPLC | Single major peak indicating high purity. nih.gov |
Mechanistic Insights into the Reactivity of 2,4 Difluoro 5 Methylbenzoyl Chloride
Electrophilic Nature of the Acyl Chloride Moiety
The primary site of reactivity in 2,4-Difluoro-5-methylbenzoyl chloride is the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms results in a significant partial positive charge on this carbon, rendering it highly susceptible to attack by nucleophiles. This inherent electrophilicity drives the characteristic reactions of acyl chlorides, primarily nucleophilic acyl substitution.
Nucleophilic Acyl Substitution Mechanisms: SN1 vs. SN2 Pathways
Nucleophilic acyl substitution reactions are distinct from the SN1 and SN2 reactions commonly observed with alkyl halides. While SN1 and SN2 reactions involve substitution at a tetrahedral sp³-hybridized carbon, nucleophilic acyl substitution occurs at a trigonal planar sp²-hybridized carbonyl carbon. reddit.comlibretexts.org The reaction typically proceeds through a two-step, addition-elimination mechanism.
The initial step involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl pi bond is broken. youtube.com This is followed by the elimination of the leaving group, in this case, the chloride ion, and the reformation of the carbon-oxygen double bond. youtube.com
This mechanism is dissimilar to a concerted SN2 reaction, which involves a single transition state, and also differs from a stepwise SN1 reaction, which would proceed through a discrete carbocation intermediate. masterorganicchemistry.comorganic-chemistry.org The stability of the tetrahedral intermediate in nucleophilic acyl substitution is a key factor governing the reaction pathway, a feature not present in SN1 or SN2 mechanisms.
Formation and Reactivity of Acylium Cation Intermediates
Under strongly acidic conditions, such as in the presence of a Lewis acid like aluminum trichloride, this compound can ionize to form an acylium cation. nih.gov This highly reactive electrophilic species is a key intermediate in reactions like Friedel-Crafts acylation. nih.govnih.gov The formation of the acylium ion significantly enhances the electrophilicity of the acyl group, enabling it to react with even weakly nucleophilic aromatic rings.
The stability of the acylium cation is a critical factor in these reactions. While alkyl groups can stabilize carbocations through inductive effects, the stability of an acylium ion is also influenced by resonance with the oxygen atom. libretexts.orgmpg.de The reactivity of the 2,4-difluoro-5-methylbenzoyl acylium ion is further modulated by the electronic effects of the fluorine and methyl substituents on the phenyl ring. The electrophilicity of acylium ions can be so high that they are sometimes referred to as "superelectrophiles". nih.gov
Stereoelectronic Effects of Fluorine and Methyl Substituents on Reaction Dynamics
The substituents on the benzene (B151609) ring of this compound play a pivotal role in modulating the reactivity of the acyl chloride group through a combination of inductive, steric, and resonance effects.
Influence of Fluorine on Carbonyl Electrophilicity
The two fluorine atoms on the aromatic ring exert a strong influence on the electrophilicity of the carbonyl carbon. Fluorine is the most electronegative element, and its primary electronic contribution is a powerful electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. rsc.org The electrostatic potential map of fluorinated benzoyl chlorides shows that the addition of fluorine atoms increases the positive electrostatic potential region on the carbonyl carbon. researchgate.net
Steric and Inductive Effects of Methyl Groups on Reaction Rates
The methyl group at the 5-position influences the reactivity through both steric and inductive effects. Sterically, the methyl group is relatively small and its position meta to the acyl chloride group means it does not significantly hinder the approach of nucleophiles to the carbonyl carbon.
Electronically, the methyl group is weakly electron-donating through an inductive effect (+I effect). libretexts.orgchegg.com This effect pushes electron density towards the aromatic ring, which can slightly counteract the electron-withdrawing effects of the fluorine atoms and the carbonyl group itself. This electron-donating nature can have a modest deactivating effect on the rate of nucleophilic acyl substitution compared to an unsubstituted benzoyl chloride, as it slightly reduces the electrophilicity of the carbonyl carbon. For instance, the pseudo-first-order rate constant for the reaction of p-methylbenzoyl chloride with methanol (B129727) is significantly lower than that of p-nitrobenzoyl chloride, which has a strong electron-withdrawing group. chegg.com
Resonance Contributions to Electrophilicity
The methyl group does not participate in resonance in the same way, but it can contribute to stability through hyperconjugation, which is a stabilizing interaction that results from the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. In the context of the acylium cation intermediate, hyperconjugation from the methyl group can help to delocalize the positive charge, thus stabilizing the intermediate.
The interplay of these inductive and resonance effects from both the fluorine and methyl substituents ultimately determines the precise level of electrophilicity at the carbonyl carbon of this compound.
Interactive Data Table: Electronic Effects of Substituents
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Carbonyl Electrophilicity |
| Fluorine | 2 (ortho) | -I (Strongly Electron-withdrawing) | +M (Weakly Electron-donating) | Increase |
| Fluorine | 4 (para) | -I (Strongly Electron-withdrawing) | +M (Weakly Electron-donating) | Increase |
| Methyl | 5 (meta) | +I (Weakly Electron-donating) | N/A (Hyperconjugation) | Decrease (Slight) |
Hydrolytic Stability and Environmental Factors Affecting Reactivity
The hydrolytic stability of this compound is a critical factor in its environmental persistence and reaction kinetics. As an acyl chloride, it is expected to be susceptible to hydrolysis, a reaction in which the molecule reacts with water. This process involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the benzoyl chloride group. The result of this reaction is the substitution of the chloride leaving group with a hydroxyl group, yielding 2,4-Difluoro-5-methylbenzoic acid and hydrochloric acid.
Environmental factors such as pH, temperature, and the presence of other nucleophiles significantly influence the rate of this hydrolysis. Generally, the hydrolysis of acyl chlorides is accelerated at higher pH values (alkaline conditions) due to the increased concentration of the more potent nucleophile, the hydroxide (B78521) ion (OH⁻), compared to neutral water. Conversely, under acidic conditions (low pH), the reaction rate may be slower, although acid catalysis can sometimes play a role.
Temperature is another crucial factor; an increase in temperature typically enhances the rate of hydrolysis by providing the necessary activation energy for the reaction to proceed more quickly. The solvent environment also plays a pivotal role. In aqueous systems, the high concentration of water drives the hydrolysis reaction forward. Studies on similar compounds, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), have shown that these molecules hydrolyze rapidly in aqueous solutions. nih.gov For these related compounds, half-lives were observed to be in the range of minutes at 0°C across a pH range of 4 to 9. nih.gov This suggests that this compound would also not persist for long in aqueous environments, quickly converting to its corresponding carboxylic acid. nih.gov
| Environmental Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Increases with higher pH (alkaline conditions) | Higher concentration of the stronger nucleophile (OH⁻) |
| Temperature | Increases with higher temperature | Provides greater kinetic energy, overcoming the activation energy barrier |
| Solvent | Faster in polar, protic solvents (e.g., water) | Water acts as both the solvent and the nucleophilic reactant |
Electrophilic Aromatic Substitution Potentials of the Aromatic Ring
The substituents can be classified as follows:
Fluorine atoms (-F): Halogens are an interesting case. They are deactivating due to their strong inductive electron-withdrawing effect (-I), which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. libretexts.org However, they are ortho-, para-directing because of their electron-donating resonance effect (+R), where their lone pairs can stabilize the cationic intermediate (arenium ion) formed during the reaction.
Methyl group (-CH₃): The methyl group is an activating group. It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho-, para-director.
Benzoyl chloride group (-COCl): This group is strongly deactivating. The carbonyl group is highly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This significantly reduces the electron density of the ring, making it much less reactive. The benzoyl chloride group is a meta-director.
| Substituent | Position | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -F | 2, 4 | Deactivating | Ortho, Para |
| -CH₃ | 5 | Activating | Ortho, Para |
| -COCl | 1 | Strongly Deactivating | Meta |
Theoretical and Computational Analyses of Reaction Energetics
Theoretical and computational chemistry provide powerful tools for understanding reaction mechanisms and energetics. Methods like Ab Initio and Density Functional Theory (DFT) are used to calculate molecular properties, including bond dissociation energies (BDEs). beilstein-journals.org BDE represents the energy required to break a specific bond homolytically. For this compound, the most reactive bond is the carbon-chlorine (C-Cl) bond of the acyl chloride group.
DFT calculations can model the electronic structure of the molecule and predict the energy of the molecule and its fragments upon bond cleavage. multidisciplinaryjournals.com The heterolytic bond dissociation energy (HBDE) is particularly relevant for solvolysis reactions, as it corresponds to the energy required to form a benzoyl cation and a chloride anion. Studies on various substituted benzoyl chlorides have shown a correlation between calculated HBDEs and the logarithm of the solvolysis rate constants (log k). This indicates that a lower calculated HBDE corresponds to a more facile cleavage of the C-Cl bond and a faster reaction. For this compound, the electron-withdrawing fluorine atoms would be expected to destabilize the formation of a positive charge on the carbonyl carbon, thus increasing the HBDE relative to unsubstituted benzoyl chloride. Conversely, the electron-donating methyl group would have a stabilizing effect. Computational models can precisely quantify these competing effects.
| Bond | Predicted Relative BDE | Reasoning |
|---|---|---|
| C(O)-Cl | Relatively Low | Weakest covalent bond in the functional group, prone to cleavage in nucleophilic substitution. |
| Aryl-C(O) | High | Strong sp²-sp² carbon bond, integral to the molecular backbone. |
| Aryl-F | Very High | Strong C-F bond due to high electronegativity of fluorine. |
| Aryl-CH₃ | High | Typical strong aromatic C-C bond. |
Correlation analyses using linear free-energy relationships (LFERs) like the Hammett and Grunwald-Winstein equations provide quantitative insights into reaction mechanisms.
The Hammett equation (log(k/k₀) = σρ) relates the reaction rates (k) of substituted benzene derivatives to a reference reaction (k₀). wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. For the hydrolysis of this compound, a positive ρ value would be expected, as the reaction is favored by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.
The Grunwald-Winstein equation (log(k/k₀) = mY) is used to analyze solvent effects on solvolysis reactions. wikipedia.org It correlates the rate constant (k) in a given solvent to the rate in a reference solvent (k₀, typically 80% aqueous ethanol). The parameter Y represents the ionizing power of the solvent, and m measures the sensitivity of the substrate's solvolysis rate to solvent ionizing power. wikipedia.org An m value close to 1 is indicative of a dissociative Sₙ1-type mechanism involving a carbocation intermediate, whereas lower m values suggest an associative Sₙ2-type mechanism with more nucleophilic involvement from the solvent. wikipedia.orgresearchgate.net For many benzoyl chlorides, solvolysis can proceed through a spectrum of mechanisms, from addition-elimination to fully cationic processes, depending on the substituents and the solvent. An extension of this equation adds a term lN, where N is the solvent nucleophilicity and l is the sensitivity to it, providing a more complete picture for reactions with significant nucleophilic solvent assistance. beilstein-journals.org Applying this analysis to this compound would involve measuring its solvolysis rates in a variety of solvents and fitting the data to the Grunwald-Winstein equation to elucidate the nature of the transition state.
| Equation | Parameters | Information Gained |
|---|---|---|
| Hammett | σ (substituent), ρ (reaction) | Quantifies the influence of F and CH₃ groups on reaction rate compared to unsubstituted benzoyl chloride. |
| Grunwald-Winstein | m (sensitivity to ionizing power), Y (solvent ionizing power), l (sensitivity to nucleophilicity), N (solvent nucleophilicity) | Elucidates the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 character) by analyzing the effect of different solvents on the reaction rate. |
Strategic Applications of 2,4 Difluoro 5 Methylbenzoyl Chloride in Complex Chemical Transformations
Versatile Reagent for the Formation of Amides, Esters, and Anhydrides
The acyl chloride functional group is highly electrophilic, making 2,4-Difluoro-5-methylbenzoyl chloride an excellent acylating agent for a variety of nucleophiles. This reactivity is fundamental to its role in synthesizing several key functional groups.
Amide Synthesis : The reaction of acyl chlorides with ammonia (B1221849) or amines is a direct and widely used method for forming amide bonds. libretexts.org this compound reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction. Typically, the reaction is performed in the presence of a base (like pyridine (B92270) or triethylamine) or with an excess of the amine to neutralize the hydrogen chloride (HCl) byproduct that is generated. libretexts.org This method is highly efficient for producing a wide range of N-substituted 2,4-difluoro-5-methylbenzamides, which are common substructures in pharmacologically active compounds. nih.govresearchgate.net
Ester Synthesis : In a similar fashion, this compound reacts with alcohols to form esters. This process, known as esterification, also requires a base to scavenge the HCl produced. The reaction proceeds efficiently with a broad range of alcohols, including primary, secondary, and phenolic hydroxyl groups, to yield the corresponding 2,4-difluoro-5-methylbenzoate esters.
Anhydride (B1165640) Synthesis : The compound can be used to prepare both symmetric and mixed carboxylic anhydrides. Reaction with a carboxylate salt (the conjugate base of a carboxylic acid) results in the formation of a mixed anhydride. Alternatively, reacting this compound with the corresponding carboxylic acid (2,4-difluoro-5-methylbenzoic acid) in the presence of a non-nucleophilic base like pyridine can yield the symmetric anhydride. orgsyn.org These anhydrides are themselves effective acylating agents, often used when a milder alternative to the highly reactive acyl chloride is desired.
Table 1: Functional Group Transformations using this compound
| Nucleophile | Functional Group Formed | Byproduct | General Conditions |
|---|---|---|---|
| Amine (R-NH₂) | Amide (R-NHCOR') | HCl | Presence of a base (e.g., pyridine, Et₃N) |
| Alcohol (R-OH) | Ester (R-OCOR') | HCl | Presence of a base (e.g., pyridine) |
| Carboxylate (R-COO⁻) | Anhydride (R-CO-O-COR') | Cl⁻ | Aprotic solvent |
R' represents the 2,4-difluoro-5-methylbenzoyl group.
Building Block in the Synthesis of Structurally Diverse Organic Molecules
Beyond simple acylation reactions, this compound is a key starting material for constructing more elaborate molecular architectures.
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. tcichemicals.com this compound serves as a "fluorinated building block," a molecule that carries a pre-installed fluorine-containing moiety into a larger target structure. tcichemicals.com It can be used in Friedel-Crafts acylation reactions to attach the 2,4-difluoro-5-methylbenzoyl group to another aromatic ring, creating complex diaryl ketones. These ketones can then be further modified, for example, through reduction of the carbonyl group or subsequent cyclization reactions, to generate a diverse library of fluorinated compounds. researchgate.netnih.gov
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring, for instance, is often used as a bioisostere for a carboxylic acid group. beilstein-journals.org While direct examples involving this compound are specific to proprietary drug discovery programs, the strategy involves using the benzoyl chloride to acylate a core scaffold, such as a sugar or a heterocyclic base, during the synthesis of a nucleoside mimic. The 2,4-difluoro-5-methylphenyl group itself can act as a bioisosteric replacement for other aromatic or heteroaromatic systems, modifying the molecule's interaction with biological targets. The synthesis of such complex molecules often involves protecting group strategies and coupling reactions where the acyl chloride is a key reagent for forming a stable amide or ester linkage.
The Ugi four-component condensation is a powerful reaction that combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like product in a single step. researchgate.net While the acyl chloride itself is not a direct component, it is the immediate precursor to the required carboxylic acid (2,4-difluoro-5-methylbenzoic acid) via simple hydrolysis. This corresponding carboxylic acid can then be used as the acid component in the Ugi reaction. This approach allows for the rapid assembly of complex molecules incorporating the 2,4-difluoro-5-methylphenyl moiety, creating libraries of compounds for screening in drug discovery and materials science.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. This compound can serve as the electrophilic partner in several of these transformations to form ketones. libretexts.org
Stille Coupling : This reaction couples the acyl chloride with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This method is highly versatile and tolerant of many functional groups.
Suzuki Coupling : In a Suzuki-type reaction, the acyl chloride is coupled with an organoboron compound, such as a boronic acid, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org
These reactions provide a powerful and direct route to synthesizing aryl ketones where one of the aryl groups is the 2,4-difluoro-5-methylphenyl moiety. nih.gov
Table 2: Ketone Synthesis via Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Catalyst System | Product Type |
|---|---|---|---|
| Stille Coupling | R-Sn(Alkyl)₃ | Palladium(0) complex | Ar-CO-R |
| Suzuki Coupling | R-B(OH)₂ | Palladium(0) complex + Base | Ar-CO-R |
Ar represents the 2,4-difluoro-5-methylphenyl group.
Heterocyclic compounds are central to medicinal chemistry. This compound is a valuable precursor for synthesizing various heterocyclic systems.
Oxazinones : 1,4-Oxazinones can be synthesized through various routes, sometimes involving the acylation of α-amino ketones or related substrates. The resulting N-acylated intermediate can then undergo cyclization to form the oxazinone ring. The 2,4-difluoro-5-methylbenzoyl group would thus be incorporated into the final heterocyclic structure. These oxazinones can be further transformed, for example, into 2-azaanthraquinones through tandem cycloaddition/cycloreversion sequences. nih.gov
Isoxazoles : Isoxazoles are another important class of heterocycles found in numerous pharmaceuticals. nih.govwpmucdn.com A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). This compound can be used to prepare the necessary β-diketone precursor. For instance, a Claisen condensation between an ester and a ketone, or the acylation of a ketone enolate with this compound, would yield a 1-(2,4-difluoro-5-methylphenyl)-1,3-diketone. This intermediate can then be cyclized with hydroxylamine to produce a 3,5-disubstituted isoxazole (B147169) bearing the 2,4-difluoro-5-methylphenyl group. nih.gov
Precursor in the Development of Compounds for Targeted Biological Research
This compound has emerged as a valuable precursor in the synthesis of complex organic molecules designed for targeted biological research. Its distinct substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzoyl ring, imparts unique chemical properties that are strategically exploited in medicinal chemistry and enzyme inhibition studies. The reactivity of the acyl chloride functional group allows for the facile introduction of the 2,4-difluoro-5-methylbenzoyl moiety into a variety of molecular scaffolds, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective biological probes.
Synthesis of Potential Drug Candidates in Medicinal Chemistry Research
The structural motif of this compound is a key component in the design and synthesis of novel drug candidates, particularly in the area of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
One common strategy in the design of kinase inhibitors is the use of a "hinge-binding" motif, which anchors the inhibitor to the ATP-binding site of the kinase. The 2,4-difluoro-5-methylbenzoyl group can be readily incorporated into molecules designed to interact with this hinge region. For instance, in the synthesis of potential Anaplastic Lymphoma Kinase (ALK) inhibitors, this compound can be reacted with various aminopyridine or aminopyrimidine cores. These nitrogen-containing heterocycles are known to form hydrogen bonds with the kinase hinge. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen of the heterocyclic core attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride and forming a stable amide bond.
The fluorine atoms on the benzoyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidate. The high electronegativity of fluorine can lead to enhanced binding affinity through favorable electrostatic interactions within the enzyme's active site. Furthermore, the presence of fluorine can block metabolic pathways, increasing the metabolic stability and bioavailability of the compound.
A general synthetic approach for preparing potential kinase inhibitors using this compound is outlined below:
| Step | Reactants | Reaction Type | Product |
| 1 | This compound | Nucleophilic Acyl Substitution | N-(heteroaryl)-2,4-difluoro-5-methylbenzamide |
| 2 | N-(heteroaryl)-2,4-difluoro-5-methylbenzamide | Further functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) | Diverse library of potential kinase inhibitors |
This synthetic versatility allows for the creation of a library of compounds with varied substituents on the heteroaromatic ring system, enabling a thorough investigation of the SAR for a given kinase target. Research in this area has led to the development of potent inhibitors for various kinases, including ALK and c-Met, which are important targets in oncology.
Derivatization for Enzyme Inhibition Studies
The reactivity of this compound makes it an excellent reagent for the derivatization of molecules in enzyme inhibition studies. By attaching the 2,4-difluoro-5-methylbenzoyl group to a known ligand or a fragment that binds to an enzyme's active site, researchers can probe the specific interactions that contribute to binding affinity and selectivity.
This approach is particularly useful in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity molecules (fragments) that bind to the target enzyme are identified and then optimized to create more potent inhibitors. This compound can be used to derivatize these fragments, adding bulk and specific electronic properties that can enhance binding.
The derivatization process typically involves the reaction of the acyl chloride with a nucleophilic functional group on the fragment, such as an amine or a hydroxyl group. The resulting derivative can then be tested in enzyme assays to determine its inhibitory potency. The data from these studies provide valuable insights into the topology and electronic environment of the enzyme's active site, guiding the design of more effective inhibitors.
An example of this application is in the study of protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins, and their inhibition is a therapeutic strategy for a range of diseases. By reacting this compound with a peptide-like scaffold that targets a specific protease, researchers can create a series of derivatives to study the impact of the fluorinated benzoyl moiety on inhibitory activity.
| Enzyme Class | Scaffold | Derivatization Reaction | Purpose of Derivatization |
| Kinases | Aminopyridines, Aminopyrimidines | Amide bond formation | Introduce hinge-binding motif, improve metabolic stability |
| Proteases | Peptide mimetics, small molecule fragments | Amide or ester bond formation | Probe active site interactions, enhance binding affinity |
The systematic derivatization of compounds with this compound provides a powerful tool for medicinal chemists to dissect the molecular determinants of enzyme inhibition and to develop novel therapeutic agents with improved efficacy and selectivity.
Structure Reactivity and Structure Function Correlations of 2,4 Difluoro 5 Methylbenzoyl Chloride Derivatives
Impact of Halogenation on Molecular Interactions and Binding Affinities
The presence of two fluorine atoms on the aromatic ring of 2,4-difluoro-5-methylbenzoyl chloride derivatives profoundly impacts their molecular interactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can significantly modulate the electronic properties of the entire molecule. This has a cascading effect on various non-covalent interactions that govern the binding of these derivatives to biological targets.
Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of the molecule, which is a critical parameter for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The incorporation of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. smolecule.com
The table below summarizes the influence of halogenation on various molecular interactions.
| Interaction Type | Effect of Fluorine Substitution | Consequence for Binding Affinity |
| Halogen Bonding | Enables the formation of halogen bonds with electron-rich atoms. | Can significantly enhance binding affinity and specificity. |
| Dipole-Dipole Interactions | Alters the molecular dipole moment. | Modulates electrostatic interactions with the binding site. |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | Contributes to the network of interactions within the binding pocket. |
| Hydrophobic Interactions | Increases lipophilicity. | Can enhance binding to hydrophobic pockets of proteins. |
Methyl Group Contributions to Conformational Preferences and Stereochemical Outcomes
The methyl group at the 5-position of the benzoyl chloride ring, while seemingly a minor modification, plays a crucial role in defining the conformational landscape and influencing the stereochemical outcomes of reactions involving its derivatives. This substituent introduces steric bulk, which can restrict the rotational freedom around single bonds, leading to a preference for specific conformations.
In derivatives such as amides or esters formed from this compound, the methyl group can influence the orientation of the carbonyl group relative to the aromatic ring. This conformational preference can be critical for the molecule to adopt the correct geometry to fit into a binding site. For instance, the steric hindrance imposed by the methyl group can favor a non-planar conformation of the benzoyl moiety, which might be a prerequisite for optimal interaction with a biological target.
Moreover, the methyl group can have a significant impact on the stereochemical course of reactions where new chiral centers are formed. By sterically shielding one face of the molecule, the methyl group can direct an incoming reagent to the opposite face, leading to a high degree of stereoselectivity. This is particularly important in the synthesis of chiral drugs, where only one enantiomer exhibits the desired therapeutic effect. The interplay between the electronic effects of the fluorine atoms and the steric influence of the methyl group can be strategically exploited to control the three-dimensional arrangement of atoms in the final product. The effect of hydrogen bonding on the conformational preference of molecules like benzyl (B1604629) methyl ether has been studied, indicating that such interactions can significantly alter the conformational landscape. nih.gov
Rational Design Principles for Modulating Reactivity and Selectivity in Derived Chemical Entities
The rational design of chemical entities derived from this compound hinges on a thorough understanding of how the substituents on the aromatic ring govern the reactivity of the acyl chloride and the properties of the resulting derivatives. The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon more electrophilic, thereby increasing its reactivity towards nucleophiles. This enhanced reactivity can be advantageous for the synthesis of amides, esters, and other derivatives under mild conditions.
Conversely, the position of the substituents can be leveraged to achieve selective reactions. For example, in nucleophilic aromatic substitution reactions on the benzene (B151609) ring of the derivatives, the fluorine atoms act as leaving groups, and their reactivity is modulated by the electronic environment. The methyl group, being an electron-donating group, can influence the regioselectivity of such reactions.
The following table outlines some rational design principles for derivatives of this compound.
| Design Principle | Application | Desired Outcome |
| Modulation of Electrophilicity | Varying the substitution pattern on the aromatic ring. | Control over the reaction rate with nucleophiles. |
| Steric Shielding | Introduction of bulky groups adjacent to the reactive center. | Enhancement of stereoselectivity in reactions. |
| Bioisosteric Replacement | Substituting hydrogen or other groups with fluorine. | Improvement of metabolic stability and binding affinity. |
| Conformational Restriction | Introducing substituents that limit rotational freedom. | Locking the molecule in a bioactive conformation. |
Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of Derivatives
The precise three-dimensional structure of derivatives of this compound is crucial for understanding their function. A variety of advanced spectroscopic and diffraction techniques are employed for their structural elucidation.
X-ray crystallography provides unambiguous information about the solid-state conformation and intermolecular interactions of crystalline derivatives. For the related compound, 2,4-difluorobenzoyl chloride, crystal structure data is available and reveals details about its molecular geometry. nih.gov Such studies on derivatives of this compound would offer insights into how the substitution pattern influences crystal packing and the formation of non-covalent interaction networks, such as halogen bonds and π-π stacking.
Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H, 13C, and 19F NMR, is a powerful tool for determining the structure of these derivatives in solution. 19F NMR is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. Two-dimensional NMR techniques, such as NOESY, can provide information about through-space interactions, which helps in determining the preferred conformation in solution.
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the functional groups present and to determine the molecular weight of the synthesized derivatives. In some cases, computational methods, such as Density Functional Theory (DFT), are used in conjunction with experimental data to provide a more detailed understanding of the molecular structure and properties. researchgate.net
The table below lists the key structural information that can be obtained from various analytical techniques.
| Analytical Technique | Information Obtained |
| X-ray Crystallography | Solid-state conformation, bond lengths, bond angles, intermolecular interactions. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes. |
| IR Spectroscopy | Presence of functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. |
| Computational Methods | Theoretical molecular geometry, electronic properties, reaction mechanisms. |
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of benzoyl chlorides often involves the use of stoichiometric chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, which generate significant amounts of corrosive byproducts like sulfur dioxide and hydrochloric acid. chemicalbook.com Future research is increasingly focused on developing greener and more atom-economical alternatives.
One promising avenue is the exploration of catalytic methods for the conversion of the parent carboxylic acid, 2,4-difluoro-5-methylbenzoic acid, to the corresponding acyl chloride. This could involve the use of novel, recyclable catalysts that activate the carboxylic acid towards chlorination with less hazardous chlorine sources. Furthermore, investigating direct carbonylation reactions of precursor molecules could offer a more atom-economical route, minimizing waste generation.
Another key aspect of sustainable synthesis is the reduction of energy consumption and the use of environmentally benign solvents. Research into microwave-assisted synthesis or solvent-free reaction conditions for the preparation of 2,4-Difluoro-5-methylbenzoyl chloride could lead to more energy-efficient and cleaner manufacturing processes. The principles of green chemistry, such as maximizing atom economy and minimizing hazardous waste, will be central to the development of next-generation synthetic routes for this important building block. chegg.com
Exploration of Unconventional Reactivity Modalities and Catalyst Discovery
The reactivity of this compound is traditionally dominated by nucleophilic acyl substitution at the carbonyl carbon. However, emerging research is beginning to explore unconventional reactivity patterns for acyl chlorides, driven by innovative catalyst design. Future investigations could focus on transition-metal-catalyzed cross-coupling reactions where the acyl chloride participates in novel bond formations beyond simple amidation or esterification.
For instance, the development of catalysts that can selectively activate the C-F or C-Cl bonds of the aromatic ring could open up new avenues for functionalization. This would allow for the synthesis of complex molecular architectures that are not accessible through traditional methods. The discovery of catalysts that can mediate decarbonylative coupling reactions of this compound would also be a significant advancement, providing a new strategy for the formation of carbon-carbon bonds.
Furthermore, the interplay of the fluorine and methyl substituents on the aromatic ring can be exploited to direct regioselective reactions. Research into catalysts that can differentiate between the various reactive sites on the molecule will be crucial for unlocking its full synthetic potential.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, safety, and scalability. beilstein-journals.orguc.pt Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities compared to traditional batch processes. beilstein-journals.orgresearchgate.net The use of flow chemistry can also enable the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor. vapourtec.com
Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and catalysts for the optimization of reactions involving this compound. nih.gov This high-throughput approach can accelerate the discovery of new synthetic methodologies and the development of efficient manufacturing processes. The combination of flow chemistry and automation can lead to the on-demand synthesis of derivatives of this compound with a high degree of precision and reproducibility.
Advanced Computational Chemistry for Reaction Prediction and Material Design
Advanced computational chemistry tools, such as Density Functional Theory (DFT), are becoming increasingly powerful in predicting the reactivity and properties of molecules. researchgate.netrsc.org In the context of this compound, DFT calculations can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and design novel catalysts with enhanced activity and selectivity. acs.org
Furthermore, machine learning algorithms can be trained on large datasets of experimental and computational data to predict the outcomes of reactions involving fluorinated compounds with high accuracy. rsc.orgchemrxiv.orgresearchgate.net This predictive capability can significantly reduce the number of experiments required to develop new synthetic methods, saving time and resources. rsc.org
In the realm of material design, computational modeling can be used to predict the properties of polymers and other materials derived from this compound. This in silico approach can guide the rational design of new materials with tailored electronic, optical, and mechanical properties for a wide range of applications.
New Directions in the Synthesis of Fluorinated Bioactive Scaffolds for Research Applications
The presence of fluorine atoms in organic molecules can significantly impact their biological activity, metabolic stability, and pharmacokinetic properties. nih.govsmolecule.com this compound is a valuable building block for the synthesis of novel fluorinated bioactive scaffolds for drug discovery and agrochemical research. researchgate.net
Future research will likely focus on the use of this compound in the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceuticals. researchgate.netnih.gov The development of efficient and regioselective methods for the incorporation of the 2,4-difluoro-5-methylbenzoyl moiety into a diverse range of molecular scaffolds will be a key area of investigation. researchgate.net The unique electronic properties conferred by the fluorine and methyl substituents can be leveraged to fine-tune the biological activity of the resulting molecules. The exploration of its use in the synthesis of novel kinase inhibitors, protease inhibitors, and other therapeutic agents holds significant promise.
Data Tables
Table 1: Interactive Data on Related Benzoyl Chloride Synthesis
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| 2,5-difluoro-4-methyl-benzoic acid | Thionyl chloride | Reflux | 2,5-difluoro-4-methylbenzoyl chloride | 72.9 | chemicalbook.com |
| Benzoic acid | Phosphorus pentachloride | Mixing, fractionation | Benzoyl chloride | 90 | |
| Toluene (B28343) | Chlorine, then Benzoic acid | LED irradiation, heating | Benzoyl chloride | High | google.com |
Table 2: Computational Prediction Methods for Fluorinated Compounds
| Method | Application | Key Advantage | Reference |
| Density Functional Theory (DFT) | Reaction mechanism elucidation, catalyst design | Provides detailed electronic structure information | researchgate.netrsc.org |
| Machine Learning | Reaction outcome prediction, property prediction | High accuracy with large datasets, accelerates discovery | rsc.orgchemrxiv.orgresearchgate.net |
Q & A
Basic: What synthetic routes are effective for preparing 2,4-difluoro-5-methylbenzoyl chloride, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride. Two primary methods are documented:
- Thionyl Chloride (SOCl₂) Method : Reacting 2,4-difluoro-5-methylbenzoic acid with excess thionyl chloride in benzene or dichloroethane under reflux (4–6 hours), with catalytic DMF to accelerate activation . Excess SOCl₂ is distilled off to isolate the product.
- Oxalyl Chloride Method : Using oxalyl chloride in 1,2-dichloroethane with DMF as a catalyst. This method often achieves higher purity due to milder conditions and easier removal of byproducts (e.g., CO and HCl gas) .
Key Considerations :
Basic: What spectroscopic techniques are most reliable for structural confirmation of this compound?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : The methyl group (δ ~2.3–2.5 ppm in ¹H NMR; δ ~20–25 ppm in ¹³C NMR) and fluorine-coupled aromatic protons (complex splitting patterns) confirm substitution patterns .
- FT-IR : A sharp C=O stretch at ~1770–1800 cm⁻¹ and C–Cl stretch at ~750–800 cm⁻¹ are diagnostic .
- Mass Spectrometry (EI-MS) : The molecular ion cluster [M]⁺ should match the exact mass (C₈H₅ClF₂O: 204.58 g/mol) with characteristic fragments (e.g., loss of COCl) .
Advanced: How can researchers resolve discrepancies in spectral data when characterizing this compound derivatives?
Answer:
Contradictions often arise from impurities or regioisomeric byproducts. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
- X-ray Crystallography : Definitive proof of regiochemistry for crystalline derivatives .
- Control Experiments : Synthesize and compare spectra of suspected byproducts (e.g., 2,5-difluoro-4-methyl isomer) to identify contaminants .
Example : A 2020 study resolved conflicting NOE data for a fluorobenzoyl chloride derivative using HSQC to assign quaternary carbons .
Advanced: What are the challenges in using this compound as an intermediate in multi-step syntheses, and how can side reactions be mitigated?
Answer:
Challenges :
- Hydrolysis Sensitivity : The acyl chloride reacts readily with moisture, requiring anhydrous conditions.
- Electrophilic Side Reactions : Competing Friedel-Crafts acylation or nucleophilic substitution at the methyl position.
Mitigation Strategies :- Low-Temperature Reactions : Perform couplings (e.g., with amines or alcohols) at 0–5°C to minimize decomposition .
- Protecting Groups : Use silyl or tert-butyl groups to shield reactive sites during subsequent steps .
- In Situ Quenching : Add molecular sieves or scavengers (e.g., polymer-bound sulfonic acid) to absorb HCl byproducts .
Applied Research: How is this compound utilized in the synthesis of bioactive molecules?
Answer:
This compound is a key intermediate in:
- Antimicrobial Agents : It is coupled with heterocyclic amines to form amide-containing quinolone derivatives, as seen in a 2021 study achieving 70% yield via optimized Buchwald-Hartwig conditions .
- PET Imaging Probes : Fluorine-18 labeled analogs are synthesized for radiotracer development, leveraging the stability of difluorinated aromatics .
Case Study : A 2023 project used it to prepare a fluorinated benzodiazepinone precursor, with HPLC monitoring to ensure <2% unreacted starting material .
Advanced: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Hazards : Corrosive (skin/eye damage), lachrymator, and moisture-sensitive.
Protocols :
- Engineering Controls : Use fume hoods with negative pressure and sealed reaction systems .
- PPE : Acid-resistant gloves, goggles, and aprons.
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) .
Storage : Under argon in amber glass bottles at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
